molecular formula C9H9F4N B13283792 (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13283792
M. Wt: 207.17 g/mol
InChI Key: VFOCISCEXQWZQO-QMMMGPOBSA-N
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Description

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine typically involves the trifluoromethylation of secondary amines. One common method is the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production of this compound often involves large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is unique due to its specific structural features, including the presence of both a fluorine atom and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1

InChI Key

VFOCISCEXQWZQO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CF)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CF)N

Origin of Product

United States

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